molecular formula C18H17NO4 B2799911 5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid CAS No. 19616-11-6

5-methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid

Cat. No. B2799911
CAS RN: 19616-11-6
M. Wt: 311.337
InChI Key: UKQBXLSJGZQLIO-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole derivatives are often bioactive and have been the subject of numerous pharmacological studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray diffraction . This technique provides detailed information about the arrangement of atoms within a crystal structure.

Mechanism of Action

Indole derivatives often interact with various biological targets. For example, some compounds have been found to modulate the activities of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of cellular differentiation, development, and metabolism .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Research into indole derivatives is ongoing, and these compounds continue to be of interest in the development of new pharmaceuticals . Further studies could provide more information on the properties and potential applications of this specific compound.

properties

IUPAC Name

5-methoxy-1-(4-methoxyphenyl)-2-methylindole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-11-17(18(20)21)15-10-14(23-3)8-9-16(15)19(11)12-4-6-13(22-2)7-5-12/h4-10H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQBXLSJGZQLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C3=CC=C(C=C3)OC)C=CC(=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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